1-(4-Chlorophenylmethyl)-2-aminobenzimidazole 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
Brand Name: Vulcanchem
CAS No.: 109635-38-3
VCID: VC20744253
InChI: InChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N
Molecular Formula: C14H12ClN3
Molecular Weight: 257.72 g/mol

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

CAS No.: 109635-38-3

Cat. No.: VC20744253

Molecular Formula: C14H12ClN3

Molecular Weight: 257.72 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole - 109635-38-3

CAS No. 109635-38-3
Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]benzimidazol-2-amine
Standard InChI InChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
Standard InChI Key HKBJSDNECZUKSR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N

Chemical Structure and Fundamental Properties

Molecular Composition and Structural Features

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole possesses a molecular formula of C14H12ClN3, featuring a benzimidazole core structure with specific functional group modifications . The compound contains a bicyclic system comprising fused benzene and imidazole rings, which forms the fundamental benzimidazole scaffold. The distinctive structural elements include an amino group at position 2 of the benzimidazole ring and a 4-chlorophenylmethyl substituent attached to one of the nitrogen atoms in the imidazole portion.

The structural configuration can be further described through its InChI notation: InChI=1/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) . This detailed structural representation highlights the connectivity pattern between atoms and the spatial arrangement of functional groups within the molecule.

Physical and Chemical Characteristics

Based on available data, 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole is typically a solid substance at standard temperature and pressure. The compound demonstrates moderate solubility in common organic solvents, a characteristic influenced by the presence of both hydrophilic (amino group) and lipophilic (chlorophenyl) moieties within its structure .

Table 1: Key Physical and Chemical Properties of 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

PropertyValue/Description
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol (calculated)
Physical StateSolid at room temperature
ColorNot specified in available data
SolubilityModerate in organic solvents
Melting PointNot specified in available data
Chemical ReactivityReactive amino group at position 2
Structural CategoryBenzimidazole derivative

Nomenclature Variations

The compound is recognized under several synonymous names in chemical databases and scientific literature:

  • 1-(4-Chlorbenzyl)-1H-benzimidazol-2-amin

  • 1H-benzimidazol-2-amine, 1-[(4-chlorophenyl)methyl]-

  • 1-(4-chlorobenzyl)-1H-benzimidazol-2-amine

Synthetic Methodologies

Synthesis of Related Benzimidazole Compounds

Research indicates that 2-aminobenzimidazole derivatives can be synthesized through various methods, including reactions with selected cinnamic acids under specific conditions. These reactions can yield either 4-aryl-1,2,3,4-tetrahydropyrimido[1,2-a]-benzimidazol-2-ones or substituted amides, depending on the reaction parameters .

For example, the synthesis of structurally related 1,4-dihydropyrimido[1,2-a]benzimidazoles involves Biginelli-like cyclocondensation reactions of aromatic aldehydes and acetoacetic acid derivatives with 2-amino benzimidazole containing a guanidine fragment . These compounds are typically isolated through crystallization using ethanol, with yields ranging from 59-80% .

Biological Activity Profile

Comparison with Structurally Related Compounds

Table 2: Comparative Biological Activities of Benzimidazole Derivatives

CompoundStructure SimilarityBiological ActivityReferences
1-(4-Chlorophenylmethyl)-2-aminobenzimidazoleReference compoundPotential antimicrobial, anti-inflammatory, anticancer activities (predicted)
4-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-oneContains chlorophenyl groupStrong inhibition of PHA-induced lymphocyte proliferation
4-(4-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydropyrimido[1,2-a] benzimidazole-3-carboxamideContains chlorophenyl groupGood antimicrobial activity (MIC = 200 μg/mL against S. aureus)
4-(4-fluorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamideContains fluorophenyl instead of chlorophenylEnhanced antimicrobial activity against E. coli (MIC = 50 μg/mL)

This comparison highlights the potential influence of structural modifications on biological activity profiles, suggesting that 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole may share certain biological properties with these related compounds while potentially exhibiting unique characteristics due to its specific structural features.

Structure-Activity Relationship Considerations

Influence of Structural Elements on Biological Activity

The biological activity of 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole is likely influenced by several key structural elements:

  • The benzimidazole core provides a rigid scaffold that can interact with various biological targets.

  • The amino group at position 2 can participate in hydrogen bonding interactions with receptor sites.

  • The 4-chlorophenylmethyl substituent enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets.

  • The chlorine atom, as an electronegative substituent, may influence electron distribution within the molecule, affecting binding affinity to specific targets.

Studies of related compounds suggest that modifications to these structural elements can significantly impact biological activities. For example, substitution patterns on the phenyl ring and the nature of functional groups attached to the benzimidazole core have been shown to affect antimicrobial potency in various benzimidazole derivatives .

Research AreaSpecific InvestigationsExpected Outcomes
Synthetic OptimizationDevelopment of efficient and scalable synthesis methodsImproved yield and purity; cost-effective production
Comprehensive Biological ScreeningEvaluation against diverse microbial strains, cancer cell lines, and immunological assaysIdentification of specific biological targets and activities
Structure-Activity Relationship StudiesSystematic modification of functional groups and evaluation of resulting biological activitiesUnderstanding of essential structural features for activity; design of optimized derivatives
Mechanism of Action StudiesInvestigation of molecular targets and pathways affectedElucidation of biochemical mechanisms underlying observed activities
Pharmacokinetic EvaluationAssessment of absorption, distribution, metabolism, and excretion propertiesUnderstanding of in vivo behavior and potential for drug development

Analytical Methods for Characterization

Spectroscopic Identification

Typical characterization of 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole and related compounds involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about hydrogen and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, such as N-H stretching for amino groups.

  • Mass Spectrometry: Confirms molecular weight and provides fragmentation patterns that assist in structural verification.

For related benzimidazole derivatives, characterization typically includes FT-IR, mass spectra, 1H NMR, and elemental analyses to confirm structural features and purity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator